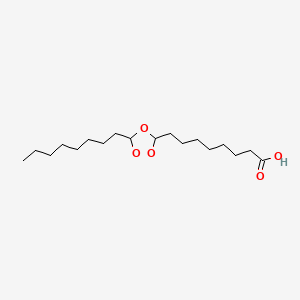

Oleic acid ozonide

Description

Structure

2D Structure

Properties

CAS No. |

109646-19-7 |

|---|---|

Molecular Formula |

C18H34O5 |

Molecular Weight |

330.5 g/mol |

IUPAC Name |

8-(5-octyl-1,2,4-trioxolan-3-yl)octanoic acid |

InChI |

InChI=1S/C18H34O5/c1-2-3-4-5-8-11-14-17-21-18(23-22-17)15-12-9-6-7-10-13-16(19)20/h17-18H,2-15H2,1H3,(H,19,20) |

InChI Key |

JLCXTTXSLOWJBH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1OC(OO1)CCCCCCCC(=O)O |

Origin of Product |

United States |

Mechanistic Elucidation of Oleic Acid Ozonolysis

Initial Ozonide Formation Dynamics

The ozonolysis reaction is initiated by the 1,3-dipolar cycloaddition of an ozone molecule across the C=C double bond located at the C-9 position of the oleic acid chain. copernicus.orgmdpi.comgoogle.com This concerted reaction leads to the formation of a highly unstable, five-membered ring intermediate known as the primary ozonide or molozonide (a 1,2,3-trioxolane). ethz.chresearchgate.netgoogle.com This primary ozonide is short-lived and rapidly undergoes cleavage and rearrangement to form more stable products. ethz.chrsc.org

Oleic acid is the cis-isomer of 9-octadecenoic acid. nih.gov While the most abundant form is the cis (Z) isomer, other positional isomers such as petroselinic acid (6Z-18:1) and cis-vaccenic acid (11Z-18:1) exist, as does the trans (E) isomer, elaidic acid. nih.gov The stereochemistry of the double bond influences the reactivity towards ozone. Studies have shown that trans alkenes can be more reactive toward ozone in the gas phase than their cis counterparts. nih.gov

The geometry of the initial alkene influences the stereochemistry of the resulting ozonides. The ozonolysis of methyl oleate (B1233923), the methyl ester of oleic acid, has been shown to produce both cis and trans isomers of the subsequent secondary ozonides. mdpi.com In one study, the isolated secondary ozonides exhibited a cis/trans ratio of approximately 1:1. mdpi.com The formation of stereoisomers is a recognized outcome in the ozonolysis of monounsaturated fatty acid esters.

Pathways to Criegee Intermediates (CIs)

The unstable primary ozonide rapidly decomposes through the cleavage of both the weak oxygen-oxygen bond and a carbon-carbon bond of the ring. researchgate.net This decomposition is a critical step that leads to the formation of two primary fragments for each cleavage pathway: an aldehyde and a carbonyl oxide, commonly known as a Criegee intermediate (CI). ethz.chgoogle.comscholaris.ca These CIs are highly reactive, biradical species that drive much of the subsequent chemistry. ethz.chosti.govescholarship.org

Due to the asymmetric nature of the oleic acid molecule with respect to its C-9 double bond (a carboxylic acid functional group at one end and an alkyl chain at the other), the primary ozonide is also asymmetric. ethz.chrsc.org Consequently, its cleavage can occur through two distinct pathways, often denoted as 'a' and 'b'. researchgate.net

Pathway A: Cleavage yields nonanal (B32974) (a C9 aldehyde) and a C9 Criegee intermediate that contains a carboxylic acid group.

Pathway B: Cleavage yields 9-oxononanoic acid (a C9 aldehyde-acid) and a C9 alkyl Criegee intermediate.

This dual-pathway decomposition results in the formation of two different aldehydes and two corresponding Criegee intermediates. ethz.chrsc.org The initial product suite from the primary ozonide decomposition therefore consists of four distinct molecules. copernicus.orgcopernicus.org

The two primary Criegee intermediates formed from the ozonolysis of oleic acid have been identified and are often denoted by the mass-to-charge ratio (m/z) of their deprotonated forms in mass spectrometry analysis. ethz.chrsc.org

CI-157: This corresponds to the deprotonated C9 alkyl Criegee intermediate, CH₃(CH₂)₇CHOO. It is formed alongside 9-oxononanoic acid. ethz.chrsc.org

CI-187: This corresponds to the deprotonated C9 Criegee intermediate bearing a terminal carboxylic acid group, HOOC(CH₂)₇CHOO. It is formed along with nonanal. ethz.chrsc.org

These CIs can then undergo further reactions, including unimolecular rearrangements to form carboxylic acids (nonanoic acid from CI-157 and azelaic acid from CI-187) or participate in bimolecular reactions. ethz.chrsc.org

Table 1: Primary Products from Oleic Acid Ozonide Cleavage

| Cleavage Pathway | Aldehyde Product | Criegee Intermediate (CI) | Deprotonated CI (m/z) |

|---|---|---|---|

| Pathway A | Nonanal | HOOC(CH₂)₇CHOO | 187 |

| Pathway B | 9-Oxononanoic acid | CH₃(CH₂)₇CHOO | 157 |

Secondary Reaction Chemistry of Criegee Intermediates

The Criegee intermediates formed from the initial ozonide cleavage are highly reactive and central to the secondary chemistry of the ozonolysis process. ethz.chacs.orgacs.org They can react with a variety of functional groups present in the reaction mixture, including aldehydes, carboxylic acids, and water, leading to the formation of higher molecular weight products like dimers and oligomers. copernicus.orgrsc.org This secondary chemistry is crucial for understanding the evolution of the chemical composition and physical properties of organic aerosols. ethz.chacs.org

A significant bimolecular reaction pathway for Criegee intermediates is their reaction with aldehydes. ethz.ch This reaction proceeds via a 1,3-dipolar cycloaddition of the CI across the carbonyl C=O bond of an aldehyde molecule. pnnl.govnih.govacs.org The product of this reaction is a more stable five-membered ring containing three oxygen atoms, known as a secondary ozonide (SOZ) or 1,2,4-trioxolane (B1211807). pnnl.govnih.govacs.orggdut.edu.cn

In the ozonolysis of oleic acid, the CIs (CI-157 and CI-187) can react with the aldehyde products (nonanal and 9-oxononanoic acid) also present in the system. This leads to the formation of various cross-ozonides (SOZs), which are key secondary products. copernicus.orgresearchgate.net The formation of these low-volatility, highly oxygenated SOZs contributes significantly to the mass of the particle phase and can enhance the ability of aerosols to act as cloud condensation nuclei. copernicus.org The reaction to form SOZs is often in competition with other CI reaction pathways, and the relative importance depends on factors like reactant concentrations and environmental conditions. rsc.orgpnnl.gov

Reactions with Carboxylic Acids to Yield α-Acyloxyalkyl Hydroperoxides (α-AAHPs)

A significant pathway for stabilized Criegee intermediates (SCIs) formed during oleic acid ozonolysis is their reaction with carboxylic acids. copernicus.orgresearchgate.net This reaction is particularly relevant as oleic acid itself possesses a carboxylic acid group, and other carboxylic acids like nonanoic acid and azelaic acid are primary ozonolysis products. rsc.orgcopernicus.org The reaction between a Criegee intermediate and a carboxylic acid proceeds via the transfer of the acidic hydrogen to the terminal oxygen of the CI, leading to the formation of α-acyloxyalkyl hydroperoxides (α-AAHPs). researchgate.netacs.org

These reactions are competitive with other SCI loss pathways, such as reactions with aldehydes to form secondary ozonides (SOZs). copernicus.org Studies have shown that in the presence of carboxylic acids, the formation of α-AAHPs can be a major channel. copernicus.orgnih.gov For instance, in the ozonolysis of oleic acid, the molar yields of α-AAHPs have been reported to be significantly higher (29-38%) than those of SOZs (12-16%), highlighting the importance of this reaction pathway. nih.gov The formation of these hydroperoxide esters is a key step in the generation of higher molecular weight compounds. copernicus.orgnih.gov The rate of these reactions is rapid, approaching the collision limit, which underscores their atmospheric significance. nih.gov

Formation of Oligomeric and Polymeric Species

The formation of oligomers and polymers is a well-documented feature of oleic acid ozonolysis, leading to products with molecular weights extending up to 1000 Daltons. nih.govnih.gov These larger molecules are primarily formed through the reactions of Criegee intermediates. copernicus.orgnih.gov The α-acyloxyalkyl hydroperoxides (α-AAHPs) formed from the reaction of CIs with carboxylic acids can undergo further reactions. researchgate.net

Several mechanisms contribute to oligomerization:

Addition of CIs to α-AAHPs: A Criegee intermediate can add to an already formed α-AAHP, extending the polymer chain. researchgate.net

Reactions involving other primary products: CIs can react with aldehydes like nonanal and 9-oxononanoic acid to form secondary ozonides, which can be part of larger oligomeric structures. copernicus.orgnih.govnih.gov

Formation of diperoxides: Reactions between two Criegee intermediates can lead to the formation of diperoxides (1,2,4,5-tetroxanes). copernicus.orgnih.gov

The degree of oligomerization has been observed to increase with the duration of the reaction. nih.gov These oligomeric species are often complex mixtures of linear α-acyloxyalkyl hydroperoxides, secondary ozonides, and cyclic diperoxides. nih.govyork.ac.uk The formation of these high-molecular-weight, low-volatility products is significant as it can alter the physical properties of aerosols, such as their ability to act as cloud condensation nuclei (CCN). copernicus.org

| Monomer/Repeating Unit | Proposed Role in Polymerization | Reference |

| 9-Oxononanoic acid | Monomer for secondary ozonide formation | nih.gov |

| Azelaic acid Criegee intermediate | Links molecular units via ester formation (α-acyloxyalkyl hydroperoxides) | nih.gov |

Role of Hydroxyl Radical Formation and Radical Chain Reactions

While the Criegee mechanism describes the primary non-radical pathways, there is evidence that radical chemistry, particularly involving the hydroxyl radical (OH), also plays a role in the ozonolysis of oleic acid. acs.orgethz.chresearchgate.net The decomposition of Criegee intermediates is a potential source of OH radicals. rsc.orgcopernicus.org

Solvent Effects on Ozonide and Intermediate Formation

The solvent in which oleic acid ozonolysis is conducted can significantly influence the reaction pathways and the distribution of products by interacting with the reactive intermediates, most notably the Criegee intermediate. researchgate.netsci-rad.com

Participating versus Non-participating Solvents

Solvents can be broadly categorized as "participating" or "non-participating". google.comgoogle.com

Participating Solvents: These solvents, which are typically protic (capable of donating a proton), react chemically with the Criegee intermediate. google.comgoogle.com Examples include alcohols (like methanol (B129727) and ethanol) and water. researchgate.netgoogle.comcdnsciencepub.com In the presence of an alcohol, the Criegee intermediate is trapped to form an alkoxy hydroperoxide. researchgate.netmdpi.com Similarly, water can react with the CI. google.com The use of participating solvents generally leads to the formation of acyclic hydroperoxides and can suppress the formation of ozonides and polymeric peroxides. researchgate.net

Non-participating Solvents: These are typically aprotic solvents such as hexane (B92381), carbon tetrachloride, and dichloromethane. researchgate.netgoogle.com In these solvents, the Criegee intermediate is more likely to recombine with the initially formed aldehyde to yield the secondary ozonide (a 1,2,4-trioxolane). researchgate.netsci-rad.com Dimerization or polymerization of the Criegee intermediate can also occur in these solvents. researchgate.net

The choice of solvent can therefore direct the reaction towards specific products. For instance, ozonolysis of methyl oleate in hexane yields ozonides and oligomers, while in ethanol, ethoxy-hydroperoxides are the main products. redalyc.org

Impact of Solvent Polarity and Reactivity

In contrast, for oleic acid esters like methyl oleate, where this internal carboxylic acid group is absent, the reaction products are highly dependent on the solvent. sci-rad.comredalyc.org In polar protic solvents, the solvent molecules compete with the aldehyde to react with the Criegee intermediate, leading to different product distributions compared to non-polar, non-participating solvents. redalyc.orgacs.orgacs.org

| Solvent Type | Primary Product from CI | Example | Reference |

| Non-participating (Aprotic) | Secondary Ozonide | Hexane, Dichloromethane | researchgate.netgoogle.com |

| Participating (Protic) | Alkoxy Hydroperoxide | Methanol, Ethanol | researchgate.netmdpi.com |

| Participating (Protic) | Hydroxy Hydroperoxide | Water | google.comgoogle.com |

Advanced Analytical Methodologies in Ozonide Research

Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable insights into the molecular structure and chemical composition of the products formed during the ozonolysis of oleic acid. These techniques are crucial for elucidating the structure of ozonides and for monitoring the reaction progress in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Product Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of the products formed from the ozonolysis of oleic acid. Both ¹H and ¹³C NMR are utilized to identify the characteristic signals of the ozonide ring and other functional groups in the reaction products.

In the ¹H NMR spectra, the protons attached to the carbons of the 1,2,4-trioxolane (B1211807) ring of ozonides typically appear in the range of δ 5.1–5.3 ppm ethz.ch. The chemical shift of these protons can vary slightly depending on whether they are part of a cis or trans isomer. For instance, in the ozonolysis of methyl oleate (B1233923), the protons of the peroxidic ring for trans-ozonides are shielded (appear at a lower chemical shift) compared to the corresponding cis-isomers cam.ac.uk. Other key signals in the ¹H NMR spectra include those for olefinic protons of unreacted oleic acid (δ 5.3–5.5 ppm) and aldehyde protons (δ 9.7–9.9 ppm) of cleavage products ethz.chcam.ac.uk.

¹³C NMR spectroscopy provides complementary information, with the carbon atoms of the ozonide ring resonating at approximately δ 104.1–105.2 ppm cam.ac.uk. The specific chemical shifts can again help distinguish between different isomeric forms of the ozonide.

The solvent used during the ozonolysis reaction can significantly influence the product distribution, which is observable by NMR. For example, when the reaction is carried out in hexane (B92381), ozonides and oligomers are the main products cam.ac.ukresearchgate.net. However, in the presence of a participating solvent like ethanol, the formation of ethoxy-hydroperoxides is favored cam.ac.ukresearchgate.net. Ozonolysis in methanol (B129727) leads to the formation of hydroperoxidic derivatives, which can be observed by NMR cam.ac.uk.

| Compound | ¹H NMR (Ozonide Ring Protons) | ¹³C NMR (Ozonide Ring Carbons) | Reference |

|---|---|---|---|

| cis-Ozonide 7 | 5.19 (t, J = 5.10 Hz) | 104.3 | cam.ac.uk |

| trans-Ozonide 7 | 5.14 (t, J = 4.80 Hz) | 104.3 | cam.ac.uk |

| cis-Ozonide 8 | 5.19 (t, J = 5.09 Hz) | 104.2, 104.3 | cam.ac.uk |

| trans-Ozonide 8 | 5.14 (t, J = 4.79 Hz) | 104.2, 104.3 | cam.ac.uk |

| cis-Ozonide 9 | 5.17 (t, J = 5.04 Hz) | 104.1, 104.2 | cam.ac.uk |

| trans-Ozonide 9 | 5.13 (t, J = 4.72 Hz) | 105.2 | cam.ac.uk |

Raman Spectroscopy for In-situ Monitoring of Chemical Composition

Raman spectroscopy is a valuable technique for in-situ monitoring of the chemical changes occurring during the ozonolysis of oleic acid, particularly in aerosol particles. This non-destructive technique allows for real-time analysis of the reaction progress without the need for sample preparation.

The key spectral feature monitored during the ozonolysis of oleic acid is the C=C bond stretching vibration, which appears at approximately 1655 cm⁻¹ in the Raman spectrum tandfonline.comcopernicus.org. The intensity of this peak is directly proportional to the concentration of unreacted oleic acid. As the ozonolysis reaction proceeds, the intensity of the 1655 cm⁻¹ peak decreases, providing a direct measure of the consumption of the carbon-carbon double bonds acs.org.

To quantify the extent of the reaction, the peak area of the C=C stretching band is often normalized to the peak area of a band that remains constant throughout the reaction, such as the C-H bond character at 1455 cm⁻¹ tandfonline.com or the CH₂ band at approximately 1452 cm⁻¹ copernicus.org. This normalization corrects for any variations in sample size or laser power, allowing for accurate kinetic studies of the reaction tandfonline.comcopernicus.org. The formation of new functional groups, such as carbonyls (C=O) from aldehydes and carboxylic acids, can also be observed in the Raman spectra, providing further insight into the reaction products acs.org.

| Vibrational Mode | Raman Shift (cm⁻¹) | Observation | Reference |

|---|---|---|---|

| C=C Stretch | ~1655 | Decreases as ozonolysis proceeds | tandfonline.comcopernicus.org |

| C-H Bend / CH₂ Scissor | ~1440-1455 | Used as an internal standard for normalization | tandfonline.comcopernicus.orgcopernicus.org |

| =C-H Bend | ~1265 | Intensity ratio with other bands can indicate degree of unsaturation | nih.gov |

| CH₂ Twist | ~1300 | Used for intensity ratio calculations | nih.gov |

Mass Spectrometry Approaches

Mass spectrometry (MS) is a cornerstone in the analysis of oleic acid ozonolysis, providing detailed molecular-level information on the reaction products. Various MS techniques are employed to study different aspects of the reaction, from the analysis of single aerosol particles to the identification of volatile and semi-volatile products.

Electrodynamic Balance–Mass Spectrometry (EDB-MS) for Single Particle Analysis

Electrodynamic Balance–Mass Spectrometry (EDB-MS) is a sophisticated technique that allows for the study of chemical reactions on single, levitated aerosol particles under controlled conditions for extended periods copernicus.orgethz.ch. This approach provides unique insights into the molecular composition of individual particles as they age chemically.

In the context of oleic acid ozonolysis, EDB-MS has been instrumental in demonstrating that the product composition within an aerosol particle depends not only on the total ozone exposure (the product of ozone concentration and time) but on the ozone concentration and reaction time independently. This finding is crucial as it suggests that results from laboratory experiments using high oxidant concentrations may not be directly applicable to atmospheric conditions copernicus.org.

The technique has revealed a competition between the evaporation of volatile first-generation products, such as nonanal (B32974), and their subsequent reactions with Criegee intermediates to form less volatile dimers and oligomers. EDB-MS allows for the tracking of the decay of the oleic acid signal (e.g., [M-H]⁻ at m/z 281) and the simultaneous growth of product signals, such as 9-oxononanoic acid (m/z 171) and azelaic acid (m/z 187), providing kinetic data for the reaction on a single particle level tandfonline.com.

Aerosol Mass Spectrometry (AMS) for Ensemble Particle Analysis

Aerosol Mass Spectrometry (AMS) is a powerful tool for the real-time, in-situ chemical characterization of submicron aerosol particle ensembles. In the study of oleic acid ozonolysis, AMS is used to monitor the evolution of the bulk chemical composition of a population of aerosol particles as they react with ozone.

Heterogeneous reactions of oleic acid aerosol particles with ozone have been studied using AMS, revealing the carbon-normalized percent yields of various particle-phase products. These studies show that upon ozonolysis, the organic aerosol becomes more oxygenated. The carbon-normalized oxygen content (O:C ratio) of the organic layer increases significantly after high ozone exposure.

Key findings from AMS studies include the quantification of major particle-phase products. For example, in one study, the carbon-normalized yields were found to be 20-35% for 9-oxononanoic acid, 1-3% for azelaic acid, and 1-3% for nonanoic acid. A significant portion, 35-50%, was attributed to other, larger organic molecules formed through secondary reactions. It was also estimated that approximately 25% of the initial carbon evaporated, likely as nonanal. The formation of the higher molecular weight products is proposed to occur through the scavenging of Criegee biradicals by unreacted oleic acid.

| Product | Carbon-Normalized Yield (%) | Reference |

|---|---|---|

| 9-Oxononanoic acid | 20 - 35 | |

| Azelaic acid | 1 - 3 | |

| Nonanoic acid | 1 - 3 | |

| Other Organic Molecules (CHO T) | 35 - 50 | |

| Evaporated Products (assumed 1-Nonanal) | ~25 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semivolatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of oleic acid ozonolysis, GC-MS is essential for analyzing the C9 products that are formed upon the cleavage of the double bond.

The heterogeneous reaction of ozone with oleic acid aerosol particles has been studied using off-line GC-MS techniques to determine the yields of major products in both the gas and condensed phases. These studies have shown that nonanal is the major gas-phase product, with a significant portion partitioning out of the aerosol particle. In contrast, the more functionalized and less volatile products, such as nonanoic acid, 9-oxononanoic acid, and azelaic acid, are detected almost exclusively in the particulate phase.

The distribution of these products is also influenced by environmental factors such as relative humidity. Research has indicated that the yields of the C9 ozonolysis products tend to increase with increasing relative humidity during the reaction. GC-MS analysis has also identified other, minor products such as octanoic acid, suggesting complex secondary reaction pathways.

| Product | Phase | Key Findings | Reference |

|---|---|---|---|

| Nonanal | Primarily Gas Phase | Major gas-phase product with a yield of 55.6 ± 2.3%; 94.5% in gas phase, 5.5% in particulate phase. | |

| Nonanoic acid | Particulate Phase | Detected exclusively in the particulate phase. | |

| 9-Oxononanoic acid | Particulate Phase | Detected exclusively in the particulate phase. | |

| Azelaic acid | Particulate Phase | Detected exclusively in the particulate phase. |

Chromatographic Separations for Ozonide Isolation

The isolation and purification of oleic acid ozonides from the complex mixture of products formed during ozonolysis is a critical step for their detailed characterization. Chromatographic techniques are indispensable for this purpose, allowing for the separation of different ozonide isomers and other reaction products.

Silica gel chromatography is a primary method employed for the initial separation of the crude reaction mixture. Following the ozonolysis of methyl oleate, for instance, silica gel chromatography can effectively separate secondary ozonides from aldehydes and other byproducts. mdpi.com The separation is typically achieved using a solvent system with a gradient of polarity, such as a mixture of n-hexane and diethyl ether. By carefully adjusting the solvent ratio, different fractions containing various ozonide products can be collected. mdpi.com

For the separation of diastereoisomeric mixtures of ozonides, which often co-elute during column chromatography, preparative Thin-Layer Chromatography (TLC) is a valuable technique. mdpi.com This method offers higher resolution for separating isomers with subtle differences in polarity, leading to the isolation of pure cis and trans diastereoisomers. mdpi.com In some cases, where ozonide mixtures are solid, recrystallization can be used as an alternative or complementary purification step to separate isomers. mdpi.com

Gas-liquid chromatography (GLC) is another powerful tool, particularly for the analysis of the complex mixture of dicarboxylic and monocarboxylic acids that can be formed as secondary products of ozonolysis, especially after oxidative workup. cdnsciencepub.com This technique allows for the accurate quantitative analysis of these acidic byproducts. cdnsciencepub.com

The table below summarizes chromatographic methods used in the separation and analysis of oleic acid ozonolysis products.

| Chromatographic Technique | Application | Stationary Phase | Mobile Phase Example | Separated Compounds |

| Silica Gel Column Chromatography | Initial purification of crude reaction mixture | Silica Gel | n-hexane/diethyl ether (varying ratios, e.g., 19:1, 9:1, 8:2) mdpi.com | Secondary ozonides, aldehydes mdpi.com |

| Preparative Thin-Layer Chromatography (TLC) | Separation of diastereoisomers | Silica Gel | Not specified | Pure cis and trans ozonide diastereoisomers mdpi.com |

| Gas-Liquid Chromatography (GLC) | Analysis of acidic byproducts | Not specified | Not specified | Dicarboxylic and monocarboxylic acids cdnsciencepub.com |

In Situ Monitoring Techniques in Reaction Systems

Understanding the kinetics and mechanisms of oleic acid ozonolysis requires analytical techniques capable of monitoring the reaction in real time. Several in situ methods have been developed to track the consumption of reactants and the formation of products as the reaction progresses.

Online mass spectrometry techniques, such as Extractive Electrospray Ionization (EESI-MS), provide real-time molecular-level information on the chemical composition of aerosols during ozonolysis. cam.ac.uk This method allows for the continuous tracking of relative concentrations of oleic acid and its various oxidation products, including secondary ozonides and oligomers, offering insights into complex reaction pathways involving Criegee intermediates. cam.ac.uk

Spectroscopic methods are also widely used for in situ monitoring. For example, Raman spectroscopy can be employed to monitor changes in the chemical composition and size of a single, levitated oleic acid particle throughout its reaction with ozone. acs.org This approach provides valuable data for kinetic modeling. Another technique, Infrared Reflection-Absorption Spectroscopy (IRRAS), can be used simultaneously with neutron reflectometry to characterize the ozonolysis of oleic acid monolayers at the air-water interface, tracking changes in the organic film. bham.ac.uk

A Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) offers an indirect but sensitive method for measuring oxidation kinetics. researchgate.netcopernicus.org By monitoring changes in the mass and viscoelastic properties of a thin film of oleic acid upon exposure to ozone, the decay rate of the fatty acid can be determined. researchgate.netcopernicus.org This low-cost method shows potential for field monitoring of reactions. researchgate.netcopernicus.org

The table below outlines various in situ techniques for monitoring the ozonolysis of oleic acid.

| Technique | Principle | Information Obtained | System Studied |

| Extractive Electrospray Ionization Mass Spectrometry (EESI-MS) | Real-time mass analysis of aerosol composition. cam.ac.uk | Molecular identification and relative concentration changes of reactants and products (e.g., secondary ozonides, oligomers). cam.ac.uk | Aerosol particles cam.ac.uk |

| Raman Spectroscopy | Spectroscopic analysis of a single levitated particle. acs.org | Changes in chemical composition and particle size over time. acs.org | Single aerosol particle acs.org |

| Quartz Crystal Microbalance with Dissipation (QCM-D) | Measures changes in mass and rigidity of a thin film. researchgate.netcopernicus.org | Indirect measurement of oxidation kinetics and changes in film morphology. researchgate.netcopernicus.org | Thin films researchgate.netcopernicus.org |

| Neutron Reflectometry (NR) & Infrared Reflection-Absorption Spectroscopy (IRRAS) | Simultaneous analysis of interfacial film structure and chemical composition. bham.ac.uk | Characterization of the degradation and persistence of the surfactant film at the air-water interface. bham.ac.uk | Monolayers at the air-water interface bham.ac.uk |

| Aerosol Mass Spectrometry (AMS) | Real-time measurement of aerosol mass and chemical composition. copernicus.org | Loss of oleic acid, identification of products, and changes in particle size, morphology, and density. copernicus.org | Aerosol particles copernicus.org |

Computational and Kinetic Modeling of Oleic Acid Ozonolysis

Development of Kinetic Multilayer Models (e.g., KM-SUB, KM-GAP)

To address the complexities of aerosol chemistry, sophisticated kinetic multilayer models have been developed. copernicus.orgnih.gov These models explicitly resolve mass transport and chemical reactions at the surface and in the bulk of aerosol particles. copernicus.orgreading.ac.ukcopernicus.org Notable examples include the Kinetic Multi-layer model of aerosol SUrface and Bulk chemistry (KM-SUB) and the Kinetic Multilayer model for Gas-Particle interactions (KM-GAP). copernicus.orgnih.gov

Simulation of Multiphase Chemical Kinetics

Kinetic multilayer models like KM-SUB and KM-GAP are designed to simulate the intricate interplay of various physical and chemical processes. ethz.chnih.gov These models are based on a framework that includes reversible adsorption, surface reactions, and surface-bulk exchange, as well as bulk diffusion and reaction. copernicus.orgreading.ac.ukcopernicus.org Unlike earlier, simpler models that often assume steady-state conditions and uniform mixing, these multilayer models can track the temporal evolution and concentration profiles of different chemical species at the gas-particle interface and within the particle bulk. copernicus.orgreading.ac.ukcopernicus.org

Similarly, the KM-GAP model has been used to simulate the ozonolysis of oleic acid-based compounds, constrained by kinetic parameters informed by molecular dynamics simulations. nih.gov These models can handle a wide range of experimental conditions, including varying particle sizes and ozone concentrations, making them powerful tools for interpreting data from diverse experimental setups like electrodynamic balances, optical tweezers, environmental chambers, and aerosol flow tube reactors. ethz.chresearchgate.netacs.org

Resolution of Chemical Reactions at Gas-Particle Interfaces and in the Bulk

A key strength of kinetic multilayer models is their ability to differentiate between chemical reactions occurring at the gas-particle interface and those happening within the particle's bulk. copernicus.orgpsu.edu The ozonolysis of oleic acid was initially thought to occur primarily in the bulk, but studies have shown that surface reactions play a significant role. psu.edu In fact, for oleic acid, the reaction with ozone has been determined to occur at the particle surface. psu.edu

Inverse Modeling and Optimization Algorithms

A significant challenge in kinetic modeling is the determination of accurate values for numerous model parameters, such as reaction rate coefficients and diffusion coefficients. nih.gov Inverse modeling, coupled with optimization algorithms, provides a powerful approach to infer these parameters by fitting the model's output to experimental data. ethz.chnih.gov

Monte Carlo-Based Global Optimization for Parameter Determination

To navigate the complex parameter space of kinetic models, global optimization tools like the Monte Carlo genetic algorithm (MCGA) are employed. ethz.ch The MCGA is a two-step algorithm that first randomly samples parameters from a predefined range (Monte Carlo search) and then uses a genetic algorithm to refine these parameters until the model output closely matches experimental observations. ethz.ch This process allows for the determination of sets of parameter values that are consistent with the available data. nih.gov

This inverse modeling approach has been successfully applied to the oleic acid-ozone system using the KM-SUB model. ethz.chresearchgate.netresearchgate.net By fitting the model to multiple experimental datasets simultaneously, researchers can better constrain the kinetic parameters. copernicus.org However, due to the complexity of the system, a single unique set of parameters is often not achievable. acs.org Instead, an ensemble of well-fitting parameter sets is generated to represent the range of possible solutions given the experimental constraints. ethz.chnih.gov

Reconciling Discrepancies in Experimental Kinetic Data

The ozonolysis of oleic acid has been studied using a variety of experimental techniques, which have sometimes yielded inconsistent kinetic data. ethz.chresearchgate.netpsu.edu For example, coated flow tube studies have reported lower reactive uptake coefficients for ozone on oleic acid compared to some particle-based studies. psu.edu

Inverse modeling with kinetic multilayer models has been crucial in reconciling these discrepancies. ethz.chresearchgate.netresearchgate.net By applying the KM-SUB model and Monte Carlo-based global optimization to a wide range of literature data, researchers have been able to find consistent sets of multiphase chemical kinetic parameters that can explain most of the experimental observations. ethz.chresearchgate.netacs.org These studies have highlighted the importance of secondary chemistry involving Criegee intermediates in resolving the inconsistencies found in earlier work. ethz.chfigshare.comacs.org It has been shown that secondary reactions between Criegee intermediates and the carboxylic acid group of oleic acid can account for a significant fraction of its observed loss, which helps to reconcile the different measured uptake coefficients. psu.edu

Theoretical Studies on Intermediate Species

Theoretical and modeling studies have been essential in elucidating the role of these intermediate species. It is now recognized that secondary reactions involving Criegee intermediates are crucial for a complete understanding of oleic acid ozonolysis. ethz.chfigshare.com These intermediates can react with carboxylic acids, including oleic acid itself, to form α-acyloxyalkyl hydroperoxides (AAHPs). nih.govresearchgate.net In fact, the molar yields of AAHPs can be significantly higher than those of secondary ozonides in the ozonolysis of oleic acid. nih.govresearchgate.net

Furthermore, Criegee intermediates can react with aldehydes to form secondary ozonides. rsc.org The formation of these various products, influenced by the reaction pathways of Criegee intermediates, highlights the need to include these secondary reactions in kinetic models to accurately simulate the chemical evolution of oleic acid aerosols. ethz.chfigshare.comacs.org While there are no direct studies on oleic acid reacting with Criegee intermediates, the possibility of such reactions leading to products beyond the primary ones is acknowledged. copernicus.org

Investigations of Criegee Intermediate Reactions with Atmospheric Constituents (e.g., water, water dimer)

The ozonolysis of oleic acid initially produces a primary ozonide that rapidly decomposes into two pairs of smaller molecules: an aldehyde and a carbonyl oxide, also known as a Criegee intermediate (CI). rsc.org Due to the asymmetry of the oleic acid double bond, two distinct Criegee intermediates are formed. These highly reactive species are central to the subsequent chemistry, and their reactions with abundant atmospheric constituents, such as water, significantly influence the final product distribution and the properties of the aerosol. acs.orgethz.chresearchgate.netresearchgate.net

Computational studies have been crucial in elucidating the mechanisms and kinetics of CI reactions. The reaction between CIs and water is particularly important in the atmosphere. researchgate.netmcgill.ca Theoretical calculations suggest that the reaction of CIs with the water dimer is significantly faster than with a single water molecule, with the most favorable pathway leading to the formation of a hydroxyalkyl hydroperoxide (HAHP). mcgill.ca This pathway is considered a major source of atmospheric hydroperoxides. researchgate.net

Kinetic models incorporating these reactions show that elevated relative humidity (RH) significantly alters the product landscape. nih.govacs.org The reaction of CIs with water competes with other reaction channels, such as the reaction with aldehydes to form secondary ozonides (SOZs). nih.govresearchgate.net At high RH, the water reaction dominates, leading to a suppression of SOZ formation and an enhanced production of aldehydes and hydrogen peroxide. nih.govacs.org Quantum chemical calculations have explored different mechanisms for the CI reaction with water, including addition-coupled hydrogen transfer and double hydrogen atom transfer (DHAT), with the latter being particularly significant for certain CI structures due to quantum tunneling. researchgate.net

The table below summarizes key findings from computational and kinetic investigations into the reactions of Criegee intermediates with water.

| Reactants | Proposed Mechanism | Key Products | Significance |

| Criegee Intermediate + H₂O | Addition-Coupled H-Transfer, Double H-Atom Transfer (DHAT) researchgate.net | Hydroxyalkyl Hydroperoxide (HAHP) mcgill.ca | Competes with other CI reaction channels, especially at high RH. nih.govacs.org |

| Criegee Intermediate + (H₂O)₂ | Catalyzed Addition | Hydroxyalkyl Hydroperoxide (HAHP) mcgill.ca | Calculated to be a more favorable and faster pathway than with a single water molecule. mcgill.ca |

Structure-Reactivity Relationships for Ozonolysis Products

The initial ozonolysis of oleic acid yields four primary, first-generation products: nonanal (B32974), nonanoic acid, 9-oxononanoic acid, and azelaic acid. rsc.orgnih.govcopernicus.org The structure of these initial products dictates their subsequent reactivity and physical properties, which in turn governs the evolution of the aerosol's chemical composition, size, and phase.

A key aspect of the secondary chemistry is the reaction of the Criegee intermediates with the primary products. copernicus.org The carboxylic acid group present in nonanoic acid, 9-oxononanoic acid, azelaic acid, and oleic acid itself can react with CIs. nih.govacs.org This reaction is highly competitive and results in the formation of α-acyloxyalkyl hydroperoxides (α-AAHPs), which are a major class of oligomeric products. nih.govacs.orgcopernicus.org Studies have reported that the molar yields of α-AAHPs (29-38%) can be significantly higher than those of secondary ozonides (12-16%) in the ozonolysis of pure oleic acid, demonstrating the importance of the carboxylic acid functional group in directing secondary reactions. nih.govacs.org

Furthermore, CIs can react with the aldehyde products (nonanal and 9-oxononanoic acid) to form secondary ozonides. copernicus.org The volatility of the initial products also establishes a crucial structure-reactivity relationship. For instance, there is a competition between the evaporation of the more volatile products, like nonanal, and their accretion reactions with CIs to form larger, low-volatility oligomers. rsc.org This competition is dependent on experimental conditions like oxidant concentration and reaction time, meaning that product distributions observed in short-term, high-concentration lab experiments may differ from those under atmospheric conditions. rsc.org

The table below outlines the primary products of oleic acid ozonolysis and their subsequent reactivity, highlighting the structure-function relationships.

| Product | Chemical Structure/Class | Subsequent Reactions | Resulting Products/Impact |

| Nonanal | C₉ Aldehyde | Reaction with CI; Evaporation rsc.org | Secondary Ozonide (SOZ); Loss to gas phase rsc.org |

| Nonanoic acid | C₉ Carboxylic Acid | Reaction with CI nih.govacs.org | α-Acyloxyalkyl Hydroperoxide (α-AAHP) oligomers nih.govacs.orgcopernicus.org |

| 9-Oxononanoic acid | C₉ Aldehyde & Carboxylic Acid | Reaction with CI (both functional groups) nih.govacs.orgcopernicus.org | SOZs, α-AAHPs, higher-order oligomers nih.govcopernicus.org |

| Azelaic acid | C₉ Dicarboxylic Acid | Reaction with CI nih.govacs.org | α-AAHP oligomers nih.govcopernicus.org |

The formation of these higher molecular weight, highly oxygenated, and low-volatility products like α-AAHPs and SOZs significantly alters the aerosol's physical properties, such as viscosity and hygroscopicity, which can enhance the ability of the particles to act as cloud condensation nuclei (CCN). copernicus.org The structure of the initial products is therefore a determining factor in the atmospheric impact of aged organic aerosols.

Environmental Chemistry and Atmospheric Implications of Oleic Acid Ozonolysis

Role in Organic Aerosol Ageing

The reaction between ozone and oleic acid is a key pathway for the oxidative aging of organic aerosols. copernicus.orgmdpi.comrsc.orgacs.orgepfl.chbris.ac.uk This aging process alters the chemical and physical properties of the aerosol particles, influencing their environmental fate and impact.

The ozonolysis of oleic acid in the atmosphere occurs as a heterogeneous reaction, taking place at the interface between the gas phase (containing ozone) and the condensed-phase organic aerosol. copernicus.orgmdpi.comrsc.orgacs.orgepfl.chbris.ac.uk This process is often initiated at the particle surface. rsc.org The reaction of ozone with the carbon-carbon double bond in oleic acid leads to the formation of a primary ozonide, which is unstable and quickly decomposes into a Criegee intermediate and an aldehyde. bris.ac.ukd-nb.info

This dependence arises from a competition between two key processes: the evaporation of volatile first-generation products and their subsequent reactions with Criegee intermediates to form less volatile dimers and oligomers. rsc.orgnih.govgoldschmidt.info At high oxidant concentrations and short reaction times, the formation of these higher-molecular-weight products may be favored, while at lower, more atmospherically relevant ozone concentrations, the evaporation of volatile products might be more significant. rsc.org This highlights the importance of conducting laboratory studies under conditions that accurately reflect the atmosphere to avoid biases in data interpretation. rsc.orgnih.gov

Product Formation and Atmospheric Fate

The ozonolysis of oleic acid yields a complex mixture of products with varying volatilities, which in turn dictates their atmospheric fate.

A significant fraction of the products formed from oleic acid ozonolysis are of low volatility. These include secondary ozonides and α-acyloxyalkyl hydroperoxide oligomers and polymers. copernicus.org The formation of these larger molecules occurs through the secondary reactions of Criegee intermediates. copernicus.orgbris.ac.uk For instance, Criegee intermediates can react with aldehydes or other functional groups to form dimers and other oligomeric structures. bris.ac.ukrsc.org The yield of these low-volatility products can be substantial, with one study reporting that 35-50% of the products are unidentified higher molecular weight compounds. researchgate.net These highly oxygenated and low-volatility products contribute to the formation and growth of secondary organic aerosol (SOA). copernicus.orgresearchgate.net

| Product Type | Examples | Formation Pathway | Atmospheric Significance |

| Monomers | Azelaic acid, Nonanoic acid, 9-Oxononanoic acid | Primary ozonolysis of oleic acid | Contribute to the condensed phase of aerosols |

| Dimers | Secondary ozonides | Reaction of Criegee intermediates with aldehydes | Low volatility, contribute to SOA mass |

| Oligomers | α-acyloxyalkyl hydroperoxides | Polymerization reactions involving Criegee intermediates | Low volatility, enhance particle hygroscopicity |

This table summarizes the major types of low-volatility products formed during oleic acid ozonolysis and their significance.

The emission of volatile products from the ozonolysis of oleic acid is influenced by several factors, most notably the concentration of the oxidant. rsc.orgnih.gov A key volatile product is nonanal (B32974). researchgate.netacs.org The formation of volatile products competes with the formation of low-volatility dimers and oligomers through accretion reactions with Criegee intermediates. rsc.orgnih.gov

At lower ozone concentrations, which are more representative of the natural atmosphere, the evaporation of volatile first-generation products is more likely to occur before they can react further. rsc.org Conversely, at high ozone concentrations often used in laboratory experiments, the rapid production of Criegee intermediates can lead to a higher yield of low-volatility products, thus suppressing the emission of volatile compounds. rsc.orgnih.gov Relative humidity can also play a role, with elevated humidity potentially enhancing the formation of volatile C9 products. nih.govresearchgate.netacs.org

Influence on Cloud Condensation Nuclei (CCN) Activity

The ozonolysis of oleic acid significantly alters the ability of aerosol particles to act as cloud condensation nuclei (CCN), which is a critical factor in cloud formation and climate regulation. mdpi.comnih.gov The reaction products, such as azelaic acid and other highly oxygenated compounds, are generally more hydrophilic than oleic acid itself. copernicus.orgd-nb.info This increased hydrophilicity can enhance the hygroscopicity of the aerosol particles, making them more effective as CCN. copernicus.orgcopernicus.org

| Initial Aerosol | Effect of Ozonolysis on CCN Activity | Reference |

| Pure Oleic Acid | Increase | copernicus.orgcopernicus.org |

| Oleic Acid/Methanol (B129727) | Enhanced activation | epa.gov |

| Oleic Acid on Salt Particles | Decrease | epfl.chresearchgate.net |

This table illustrates the varying effects of oleic acid ozonolysis on CCN activity depending on the aerosol composition.

Chemical Fate on Indoor Surfaces

Oleic acid is a common component of cooking oils and human skin lipids, leading to its presence in films on indoor surfaces. nih.gov The chemical fate of these films is largely determined by their reaction with indoor oxidants, primarily ozone. cdnsciencepub.com

In typical indoor environments, ozonolysis is a dominant degradation pathway for unsaturated lipid films exposed to air. cdnsciencepub.comoup.com Studies monitoring oil coatings on surfaces in commercial kitchens and offices have observed the formation of characteristic ozonolysis products, such as secondary ozonides. cdnsciencepub.com This indicates that the reaction with ozone is a primary mechanism for the chemical breakdown of these films. cdnsciencepub.comoup.com In enclosed spaces with limited air flow, such as drawers, autoxidation may become more favorable after a few days. cdnsciencepub.com The reaction is generally a surface-level phenomenon, with the rate of decay being much faster near the gas-lipid interface compared to the bulk of the film. nih.gov

The ozonolysis of oleic acid on indoor surfaces is itself an interaction with a key indoor air pollutant, ozone. This reaction alters the chemical composition of indoor surfaces and, in turn, affects indoor air quality by generating various secondary pollutants. nih.gov The process can lead to the emission of volatile organic compounds (VOCs), such as nonanal, from the surface into the air. nih.gov Furthermore, the reaction forms an accumulation of oxidized, less volatile products, creating a "crust" on surfaces. nih.govresearchgate.net Many of the intermediate and end products are reactive oxygen species (ROS), which could potentially contribute to oxidative stress if exposure occurs. cdnsciencepub.com

Degradation Pathways in Environmental Compartments

Once formed, oleic acid ozonide and its associated products undergo further degradation in various environmental compartments through both non-biological (abiotic) and biological processes.

In the atmosphere, ozone is a primary oxidant present during both day and night. consolidated-chemical.com The initial ozonolysis of oleic acid is a key degradation step. consolidated-chemical.com However, hydroxyl (OH) radicals are considered the most important daytime oxidant. consolidated-chemical.com The reaction of oleic acid with OH radicals can lead to the formation of a variety of oxygenated products, including azelaic acid. copernicus.org The degradation process is complex, involving secondary reactions with Criegee intermediates and OH radicals that influence both the product spectrum and the reaction kinetics. ethz.ch Computational studies on related small organic acids show that reactions with OH radicals often proceed via H-atom abstraction pathways. amazonaws.com

Direct biodegradation data for this compound is limited, but the biodegradability of its stable end-products is well-documented. The primary, stable products of oleic acid ozonolysis are nonanoic acid and azelaic acid. copernicus.org

Nonanoic Acid (Pelargonic Acid): This C9 saturated fatty acid is considered to be readily biodegradable. nih.govatamankimya.com Studies show it has a high rate of total organic carbon removal by activated sludge and is expected to degrade to half its applied concentration in soil in less than a day. nih.govmdpi.com Its degradation in the environment is considered to be a minimal risk. nih.gov

Azelaic Acid: This C9 dicarboxylic acid is also known to be biodegradable and is considered a valuable bio-based monomer for creating biodegradable polymers. Methanogenic enrichment cultures have been shown to ferment azelaic acid to acetate (B1210297) and methane. oup.com The primary mechanism for the anaerobic degradation of long-chain dicarboxylic acids like azelaic acid is believed to be β-oxidation rather than decarboxylation. oup.comoup.com

Biological Research on Oleic Acid Ozonide Mechanistic and Model Studies

In Vitro Cellular Investigations

Modulation of Antioxidant Response Pathways (e.g., Nrf2, SOD, GPx)

Oleic acid ozonide has been shown to influence cellular redox balance by activating key antioxidant pathways. A notable mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govresearchgate.net Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.gov Studies suggest that the moderate oxidative stress induced by stable ozonides stimulates the activation of these cellular antioxidant defense systems. nih.govmdpi.com This activation is thought to be a key component of the tissue-repairing capabilities of ozonides. mdpi.com

The impact of this compound extends to the modulation of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). SODs are a primary line of defense against superoxide radicals, converting them into less harmful molecules. aatbio.comnih.gov GPx, on the other hand, is involved in the reduction of hydrogen peroxide and lipid hydroperoxides. nih.govubc.ca Research has demonstrated that treatment with oleic acid can lead to an increase in the activity of both GPx and glutathione reductase (GR) in endothelial cells, suggesting a stimulatory effect on these enzymatic antioxidant systems. csic.es In vivo studies have also shown that exposure to low doses of ozone can lead to an induction of Nrf2 and a subsequent increase in SOD activity. nih.gov

Anti-inflammatory Effects on Cellular Signaling (e.g., NLRP3 inflammasome, caspase-1)

This compound has demonstrated significant anti-inflammatory properties by targeting key components of the inflammatory cascade. One of the primary mechanisms identified is the inhibition of the NLRP3 inflammasome. nih.govdovepress.com The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines, playing a crucial role in the innate immune response. dovepress.comfrontiersin.org

Research has shown that ozonides can suppress the activation of the NLRP3 inflammasome, thereby reducing the subsequent activation of caspase-1. nih.govfrontiersin.org Caspase-1 is an enzyme that is essential for the cleavage and activation of pro-inflammatory cytokines like interleukin-1β (IL-1β). dovepress.comnih.gov By inhibiting the NLRP3/caspase-1 axis, this compound can effectively dampen the inflammatory response. dovepress.commdpi.com Furthermore, studies have indicated that ozonized olive oil can inhibit the IκBα/NFκB pathway, a central signaling pathway in the transcription of inflammatory genes like cyclooxygenase-2 (COX-2). ozonoterapia.bg This multifaceted anti-inflammatory action underscores the therapeutic potential of this compound in inflammatory conditions.

Effects on Cellular Growth and Viability in Specific Cell Lines

The influence of oleic acid and its ozonide on cellular growth and viability is complex and appears to be cell-type specific. In some cancer cell lines, oleic acid has been shown to inhibit proliferation and induce apoptosis. For instance, in endometrial cancer cells, oleic acid inhibited cell proliferation and invasion. nih.govresearchgate.net Similarly, in hepatocellular carcinoma cell lines, oleic acid reduced cell viability and induced cell death. nih.gov

Conversely, in other cancer cell types, oleic acid has been observed to promote cell viability and growth. plos.org For example, in highly metastatic gastric and breast cancer cells, oleic acid stimulated cell viability. plos.org In the context of non-cancerous cells, ozonated oils have been found to be non-toxic to healthy cell lines like human umbilical vein endothelial cells (HUVEC). pagepressjournals.org Some studies have even reported that ozonated oils can maintain higher viability rates compared to their non-ozonated counterparts. pagepressjournals.org The differential effects of oleic acid and its ozonide highlight the importance of the cellular context in determining the ultimate biological outcome.

In Vivo Animal Model Studies

Investigations in Organ-Specific Models (e.g., acute lung injury, tissue regeneration)

Animal models have been instrumental in demonstrating the therapeutic potential of this compound in various organ-specific injuries. A prominent area of investigation is in models of acute lung injury (ALI). nih.govphysiology.orgjove.com The oleic acid-induced ALI model is a well-established and reproducible method for studying the pathophysiology of this condition. physiology.orgresearchgate.netnih.gov Studies have shown that treatments based on ozonated compounds can attenuate lung injury in these models. For instance, glibenclamide, an NLRP3 inflammasome inhibitor, was found to alleviate oleic acid-induced ALI. dovepress.com

Beyond the lungs, the regenerative effects of this compound have been observed in other tissues. Topical application of ozonated olive oil has been shown to accelerate cutaneous wound healing. nih.gov This is associated with increased collagen synthesis, fibroblast proliferation, and the upregulation of growth factors such as platelet-derived growth factor (PDGF), transforming growth factor-β (TGF-β), and vascular endothelial growth factor (VEGF). farmasimahaganesha.ac.idnih.gov In dental applications, ozonated olive oil has been found to promote angiogenesis and osteoblast numbers in models of periodontitis, suggesting a role in periodontal tissue regeneration. farmasimahaganesha.ac.id These findings in organ-specific models point to the broad-spectrum regenerative capacity of this compound.

Impact on Systemic Biological Markers

In vivo studies have also shed light on the systemic effects of this compound by examining its impact on various biological markers. In models of acute lung injury, administration of oleic acid leads to significant increases in inflammatory markers such as myeloperoxidase (MPO) and tumor necrosis factor-alpha (TNF-α) in both serum and bronchoalveolar lavage fluid. nih.gov Treatment with hyperoxygenated solutions containing ozonides has been shown to decrease these inflammatory markers, indicating a systemic anti-inflammatory effect. nih.gov

Furthermore, research has explored the influence of oleic acid and ozone on metabolic and cardiovascular markers. High levels of oleic acid have been associated with markers of inflammation and heart failure. nih.gov Conversely, some studies suggest that oleic acid can have beneficial effects by reducing cholesterol and blood glucose levels and improving insulin (B600854) sensitivity. nih.gov Exposure to ozone has been linked to changes in various serum biomarkers and metabolites, some of which are involved in anti-inflammatory and antioxidant pathways. nih.govunivr.it These studies highlight the complex and multifaceted impact of oleic acid and its ozonides on systemic biological markers, warranting further investigation to fully understand their physiological implications.

Antimicrobial Activity Mechanisms

The antimicrobial efficacy of this compound is attributed to a multi-faceted and rather non-specific mode of action, primarily driven by the chemical reactivity of its constituent compounds. The primary active components are believed to be 1,2,4-trioxolanes (ozonides), which can decompose to form other reactive species like peroxides, aldehydes, and carboxylic acids. mdpi.commdpi.comnih.gov This collection of compounds works synergistically to disrupt microbial viability through several mechanisms.

A key mechanism is the destruction of the bacterial cell wall and cytoplasmic membrane. mdpi.commdpi.com Ozonides and related peroxides can oxidize essential components of the cell envelope, such as glycoproteins, glycolipids, and amino acids. mdpi.com This oxidative damage increases membrane permeability, leading to a loss of intracellular contents, like K+ ions, and ultimately results in cell lysis. mdpi.commdpi.comresearchgate.net This action is particularly effective against Gram-positive bacteria, which have a thick peptidoglycan layer that is more susceptible to these oxidative compounds. nih.gov

The antimicrobial action is not solely confined to membrane disruption. The reactive species generated from this compound can penetrate the cell and cause further damage by oxidizing internal components, including enzymes and genetic material (DNA and RNA). mdpi.comozoderm.co This interference with critical cellular functions, such as enzymatic activity and protein synthesis, further contributes to microbial death. researchgate.net

This compound has demonstrated a broad spectrum of activity against a variety of bacterial and fungal pathogens. Its effectiveness varies depending on the microbial species and the concentration of the ozonide.

Bacterial Pathogens:

Studies have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Staphylococcus aureus : Ozonated oils have been shown to effectively inhibit the growth of S. aureus, including methicillin-resistant strains (MRSA). mdpi.comnih.gov The mechanism involves increasing the permeability of the cytoplasmic membrane, leading to the leakage of cytoplasmic content. mdpi.com

Escherichia coli and Pseudomonas aeruginosa : While generally more resistant than Gram-positive bacteria due to their outer membrane, these Gram-negative bacteria are also susceptible to ozonated oils. nih.govmdpi.com

Acetic Acid and Lactic Acid Bacteria : In studies related to winemaking, ozonized oleic acid showed high sensitivity against Acetobacter aceti and Pediococcus sp., with significant growth reduction at concentrations as low as 0.25% (v/v). mdpi.comresearchgate.net

Fungal Pathogens:

This compound is also effective against various fungal species, including yeasts and filamentous fungi.

Candida albicans : This opportunistic yeast is susceptible to ozonated oils, with studies demonstrating significant inhibition of its growth. ozoderm.copreprints.org

Dermatophytes : Species such as Trichophyton rubrum and Microsporum canis have shown susceptibility to ozonated olive oil. ozoderm.co The antifungal action includes inhibition of nucleic acid synthesis and reduction in the activity of enzymes like amylase, lipase, and keratinase. ozoderm.co

Brettanomyces bruxellensis and Saccharomyces cerevisiae : These yeasts, relevant in the context of winemaking, have demonstrated high sensitivity to ozonized oleic acid. mdpi.comresearchgate.net

The following table summarizes the observed effects of ozonized oleic acid on various pathogens:

| Pathogen | Type | Observed Effects | References |

| Staphylococcus aureus (including MRSA) | Gram-positive bacteria | Inhibition of growth, increased membrane permeability, leakage of cytoplasmic content. | mdpi.comnih.gov |

| Escherichia coli | Gram-negative bacteria | Inhibition of growth. | nih.govmdpi.com |

| Pseudomonas aeruginosa | Gram-negative bacteria | Inhibition of growth. | nih.govmdpi.com |

| Acetobacter aceti | Acetic acid bacteria | High sensitivity, significant growth reduction. | mdpi.comresearchgate.net |

| Pediococcus sp. | Lactic acid bacteria | High sensitivity, significant growth reduction. | mdpi.comresearchgate.net |

| Candida albicans | Yeast | Inhibition of growth. | ozoderm.copreprints.org |

| Trichophyton rubrum | Dermatophyte fungus | Inhibition of growth, reduced nucleic acid synthesis and enzyme activity. | ozoderm.co |

| Microsporum canis | Dermatophyte fungus | Inhibition of growth, reduced nucleic acid synthesis and enzyme activity. | ozoderm.co |

| Brettanomyces bruxellensis | Yeast | High sensitivity, significant growth reduction. | mdpi.comresearchgate.net |

| Saccharomyces cerevisiae | Yeast | High sensitivity, significant growth reduction. | mdpi.comresearchgate.net |

Research in viticultural settings has provided insights into how this compound can alter microbial communities in an environmental context. A study using an amplicon metagenomic approach on grapevine carpoplanes (the outer surface of the grape berry) revealed that repeated treatments with ozonized oleic acid affected both the presence and abundance of various microorganisms, thereby influencing the community structure. mdpi.comresearchgate.net

The treatment with ozonized oleic acid was shown to reduce the β-diversity of the bacterial community when compared to untreated samples, indicating a stronger impact on bacteria than on fungi. researchgate.net This suggests that the application of this compound can selectively influence the microbial balance in a given environment.

In these studies, wine-relevant genera such as Acetobacter and members of the former genus Lactobacillus were identified as part of the natural microbiota. mdpi.comresearchgate.net Subsequent in vitro assays confirmed the sensitivity of some of these organisms to ozonized oleic acid. For instance, Acetobacter aceti and Pediococcus sp. showed high sensitivity. mdpi.comresearchgate.net This demonstrates that this compound can be used to potentially manage and reduce the populations of specific microorganisms that could be detrimental to processes like vinification. mdpi.comunito.it

However, the effects were not uniformly inhibitory across all species. In some cases, low concentrations of the ozonide appeared to favor the growth of certain bacteria, such as Lactobacillus brevis. mdpi.com This highlights the complexity of its influence on a mixed microbial community, where the outcome can be concentration-dependent and species-specific. mdpi.comresearchgate.net

Molecular Mechanisms of Biological Action

The biological effects of this compound at the molecular level are primarily mediated by the generation of reactive oxygen species (ROS) and the subsequent interaction of these and other ozonolysis products with cellular macromolecules.

The ozonolysis of oleic acid leads to the formation of several compounds that are considered reactive oxygen species or can generate them. stm-journal.ru While ozonides (1,2,4-trioxolanes) are key products, they can decompose, especially in the presence of protic solvents like water, to yield other ROS, including hydroperoxides and aldehydes. mdpi.comstm-journal.ru

These ROS are highly reactive and can induce oxidative stress in biological systems. nih.gov In the context of antimicrobial activity, ROS are responsible for the non-selective oxidation of microbial cell structures. mdpi.com This oxidative damage is a primary mechanism of action, leading to the disruption of cell membranes and the inactivation of intracellular components. mdpi.commdpi.com

Beyond direct antimicrobial effects, ROS generated from ozonated compounds can act as signaling molecules. For example, in mammalian cells, ROS can trigger signaling pathways. It has been suggested that the oxidative potential of ozonides can act on cellular complexes like Nrf2-Keap1, which is involved in the antioxidant response. researchgate.net Another study demonstrated that oleic acid can induce the generation of hydrogen peroxide (H₂O₂) in vascular smooth muscle cells through a protein kinase C (PKC)-dependent mechanism. nih.gov This H₂O₂ then acts as a critical intermediary in a mitogenic signaling pathway. nih.gov

The formation of ROS from the reaction of ozone with unsaturated lipids is also implicated in the adverse health effects of air pollution, where inhalation of ozone can lead to the production of hazardous reactive species in the body. acs.orgresearchgate.net

The reactive products of oleic acid ozonolysis, including ozonides, aldehydes, and peroxides, can interact with and modify the function of various enzymes and proteins. mdpi.com This interaction is a key aspect of its biological and antimicrobial activity.

The mechanism often involves the oxidation of amino acid residues within the proteins, particularly those that are easily oxidized, such as tryptophan, histidine, and methionine. usda.gov This oxidation can lead to conformational changes in the protein, altering its structure and, consequently, its function. plos.org

In microorganisms, this can result in the inhibition of essential enzymes, blocking metabolic pathways crucial for survival. mdpi.com For instance, studies on dermatophytes treated with ozonated olive oil showed a significant reduction in the activity of enzymes like amylase, lipase, keratinase, and urease. ozoderm.coelsevier.es

In mammalian systems, the interaction with proteins can be more complex. For example, molecular docking and simulation studies have shown that oleic acid can bind to Calprotectin, a protein involved in inflammatory processes, leading to structural changes in its subunits. plos.org This suggests that the components of ozonated oleic acid could modulate the function of inflammatory proteins.

Furthermore, the ozonolysis products of oleic acid can interact with enzymatic systems involved in cellular signaling. The activation of protein kinase C (PKC) by oleic acid, leading to ROS production, is an example of how these compounds can interface with and influence cellular enzyme cascades. nih.gov

Future Research Directions and Unresolved Questions

Refinement of Kinetic Parameters in Complex Multiphase Systems

A persistent challenge in understanding the atmospheric fate of oleic acid is reconciling kinetic data across different experimental setups and conditions. acs.orgresearchgate.net Studies using aerosol flow tubes, electrodynamic balances (EDB), and environmental chambers have produced a wide range of kinetic parameters. figshare.comethz.chresearchgate.net This has led to ongoing debate and inconsistencies in mechanistic analyses. acs.orgresearchgate.net

Future research must focus on refining these kinetic parameters. A key area is the development and application of inverse modeling approaches, which use global optimization tools like the Monte Carlo genetic algorithm (MCGA) to fit kinetic multilayer models (e.g., KM-SUB) to diverse experimental datasets. ethz.chacs.org This approach has shown promise in reconciling disparate data by identifying consistent sets of multiphase chemical kinetic parameters. acs.orgresearchgate.net However, for a unique determination of these parameters, future experiments need to be designed to simultaneously measure multiple observables under specific, insightful reaction conditions. acs.orgresearchgate.net

Comprehensive Characterization of Higher Molecular Weight Ozonolysis Products

While the initial products of oleic acid ozonolysis, such as nonanal (B32974), nonanoic acid, azelaic acid, and 9-oxononanoic acid, are well-known, there is substantial evidence for the formation of a complex mixture of higher molecular weight compounds. copernicus.orgresearchgate.netnih.govyork.ac.uk These larger products, with mass-to-charge ratios up to 1000 Daltons, are formed through secondary reactions involving reactive Criegee intermediates. nih.govyork.ac.uk Their low volatility and hydrophilic nature can significantly alter the physical and chemical properties of aerosol particles, potentially enhancing their ability to act as cloud condensation nuclei (CCN). copernicus.org

Comprehensive characterization of these oligomeric species remains a priority. Advanced analytical techniques, particularly electrospray ionization-mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS), have been instrumental in elucidating their structures. nih.govyork.ac.uk Research has identified several classes of these larger products. nih.govresearchgate.netresearchgate.netnih.govyork.ac.uk

Table 1: Identified Higher Molecular Weight Products from Oleic Acid Ozonolysis

| Product Class | Abbreviation | Description |

|---|---|---|

| Secondary Ozonides | SOZ | Formed from the recombination of an aldehyde and a Criegee intermediate. researchgate.netcopernicus.org |

| α-Acyloxyalkyl Hydroperoxides | AAHP | Result from the reaction of a Criegee intermediate with a carboxylic acid. nih.govresearchgate.netresearchgate.netcopernicus.org |

| Cyclic Diperoxides | DPX | Another class of oligomers formed through Criegee intermediate reactions. researchgate.netnih.gov |

Future work should aim for quantitative analysis of these products under various atmospheric conditions, as their yields are sensitive to factors like humidity and the presence of other chemical species. nih.govresearchgate.netcopernicus.org For instance, in the ozonolysis of pure oleic acid, α-AAHPs can have significantly higher molar yields (29-38%) than secondary ozonides (12-16%). nih.govresearchgate.net In contrast, for oleic acid esters like triolein, secondary ozonides are the dominant high-molecular-weight product under dry conditions, with yields up to 79%. nih.govresearchgate.net

Advanced Computational Approaches for Predicting Ozonide Reactivity and Fate

Predicting the reactivity and fate of oleic acid ozonides requires sophisticated computational models that can handle the complexity of multiphase chemistry. acs.org Simple resistor models, while not computationally intensive, rely on simplifying assumptions about mixing and steady-state conditions. acs.org The future lies in the continued development and application of more advanced kinetic multilayer models, such as KM-SUB and KM-GAP, which can simulate processes at the gas-lipid interface and within the particle bulk. nih.govresearchgate.netethz.ch

These models have revealed that primary ozone chemistry often occurs near the particle surface, while secondary reactions, including those involving Criegee intermediates and the formation of hydroxyl radicals, dominate in the bulk. ethz.chacs.org To improve the predictive power of these models, future research must integrate them with:

Global Optimization Algorithms: Using tools like the Monte Carlo genetic algorithm (MCGA) for inverse modeling allows for the robust fitting of model parameters to a wide range of experimental data, helping to reconcile inconsistencies. ethz.chacs.org

Molecular Dynamics Simulations: These simulations can provide crucial constraints for kinetic models, such as predicting the desorption lifetime of ozone at the particle surface, which helps determine its equilibrium surface concentration. nih.govresearchgate.netacs.org

A key challenge is that the current models, while successful in many respects, can still overestimate the production of certain species like H₂O₂ and aldehydes. nih.govresearchgate.net Further refinement requires more experimental data on specific reaction channels, such as the competition between Criegee intermediates and carboxylic acids, to better constrain the models and resolve remaining discrepancies. nih.govresearchgate.netacs.org

Elucidating the Full Spectrum of Biological Activity and Underlying Molecular Pathways

Ozonated vegetable oils containing oleic acid ozonides have demonstrated significant antimicrobial properties, suggesting potential therapeutic applications. nih.govtandfonline.com The biological activity is attributed to the formation of bactericidal compounds, including ozonides, peroxides, and aldehydes, during the ozonation process. nih.govtandfonline.com Studies have shown efficacy against various microbes, highlighting the need to fully elucidate the spectrum of this activity and its molecular basis.

Research has demonstrated that ozonides are a key active species. tandfonline.com For example, ozonides derived from methyl oleate (B1233923) showed antimicrobial activity comparable to that of ozonized sunflower oil (Oleozon®). tandfonline.com A study on ozonized oleic acid as a potential viticultural treatment found it was effective against a range of wine-relevant microorganisms. mdpi.comresearchgate.net

Table 2: Antimicrobial Activity of Ozonated Oleic Acid Preparations

| Microorganism | Activity/Sensitivity | Reference |

|---|---|---|

| Escherichia coli | Susceptible | nih.gov |

| Pseudomonas aeruginosa | Susceptible | nih.gov |

| Staphylococcus aureus | High susceptibility | nih.gov |

| Saccharomyces cerevisiae | High sensitivity | mdpi.comresearchgate.net |

| Brettanomyces bruxellensis | High sensitivity | mdpi.comresearchgate.net |

| Acetobacter aceti | High sensitivity | mdpi.comresearchgate.net |

The proposed mechanism of action involves ozonides acting as "biological inducers." erbagil.com They are thought to induce moderate, transient oxidative stress, which in turn stimulates the body's endogenous antioxidant defense systems and triggers tissue repair and regeneration pathways. erbagil.comresearchgate.net Future research should focus on identifying the specific molecular pathways activated by oleic acid ozonide. This includes investigating its interaction with cellular redox balances, its modulation of growth factors like VEGF, and its ability to activate antioxidant enzymes. erbagil.com Unraveling these mechanisms is crucial for developing targeted therapeutic and biocidal applications.

Application of Ozonide Research in Novel Bioremediation and Environmental Technologies

The principles learned from this compound research have promising applications in environmental science beyond atmospheric chemistry. The strong oxidizing power of ozone and the reactivity of the resulting ozonides can be harnessed for environmental cleanup and the development of sustainable technologies.

One major area is in hybrid ozonation-biodegradation systems for treating contaminated water and soil. nih.gov Pre-ozonation can break down complex, recalcitrant pollutants like polycyclic aromatic hydrocarbons (PAHs) into more soluble and biodegradable compounds. nih.gov This enhances the effectiveness of subsequent bioremediation by microorganisms, which can then more easily mineralize the contaminants. nih.gov Ozonation can also be used as a final polishing step to remove any remaining resistant micropollutants. nih.gov

Another novel application is in agriculture. Ozonized oleic acid is being explored as a sustainable alternative to synthetic agrochemicals. mdpi.com Produced from renewable raw materials, it has been shown to be an effective treatment against various microbial communities on grapevines, demonstrating its potential as a viticultural treatment. mdpi.comresearchgate.net Its rapid degradation in the environment is an additional benefit. mdpi.com

Future research should continue to explore these applications, optimizing ozonation conditions to maximize biodegradability of specific pollutants and expanding the use of ozonized fatty acids as environmentally benign pesticides and fungicides in a wider range of agricultural contexts.

Q & A

What experimental protocols are recommended for synthesizing and characterizing oleic acid ozonide?

- Basic : this compound is synthesized via ozonolysis of oleic acid in a solvent (e.g., dichloromethane) under controlled ozone flow. Post-reaction, oxidative or reductive workup determines final products. Oxidative workup (H₂SO₄/H₂O) yields carboxylic acids, while reductive methods (Zn/acetic acid or Pd/H₂) produce aldehydes or alcohols . Characterization involves NMR (to confirm ozonide structure) and IR spectroscopy (to track carbonyl group formation). Purity is assessed via HPLC or GC-MS .

- Advanced : For precise structural elucidation, high-resolution mass spectrometry (HRMS) and X-ray crystallography are critical. Kinetic studies require monitoring ozone concentration and reaction temperature, as these influence primary ozonide stability. Redox workup conditions must be optimized to minimize side reactions (e.g., over-oxidation) .

How do Criegee intermediates and secondary ozonides influence product distribution in oleic acid ozonolysis?

- Basic : Criegee intermediates (CI) form during primary ozonide decomposition and undergo rearrangements to acids (e.g., nonanoic and azelaic acid) or react with aldehydes to form secondary ozonides (SOZs). Product distribution depends on CI stability and solvent polarity .